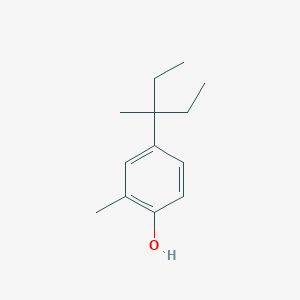

2-METHYL-4-tert-HEXYLPHENOL

Description

Properties

CAS No. |

775-93-9 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

2-methyl-4-(3-methylpentan-3-yl)phenol |

InChI |

InChI=1S/C13H20O/c1-5-13(4,6-2)11-7-8-12(14)10(3)9-11/h7-9,14H,5-6H2,1-4H3 |

InChI Key |

YAHLKNBZQFSSCY-UHFFFAOYSA-N |

SMILES |

CCC(C)(CC)C1=CC(=C(C=C1)O)C |

Canonical SMILES |

CCC(C)(CC)C1=CC(=C(C=C1)O)C |

Other CAS No. |

775-93-9 |

Origin of Product |

United States |

Industrial and Specialized Research Applications of Alkylphenols

Role as Chemical Intermediates in Advanced Synthesis

Information regarding the use of 2-METHYL-4-tert-HEXYLPHENOL as a specific intermediate in advanced chemical synthesis is not available in the surveyed literature.

Applications in Polymer Science and Material Chemistry (e.g., resins, antioxidants, UV stabilizers)

No specific studies or product data sheets were found that detail the application of this compound in the creation of resins, or its use as an antioxidant or UV stabilizer in polymers and other materials.

Niche Industrial Uses (e.g., surfactants, cleaning agents, vulcanizing agents)

There is no available information documenting the use of this compound as a surfactant, a component in cleaning agents, or as a vulcanizing agent in rubber production. One supplier of specialty chemicals, Chiron AS, lists surfactants among its product categories, but does not specifically link this application to this compound. chemicalregister.com

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Alkylphenols in Research Matrices

Chromatographic Techniques and Hyphenated Systems

Chromatographic techniques are the cornerstone for separating complex mixtures, and when coupled with mass spectrometry, they provide powerful tools for the identification and quantification of specific compounds like 2-METHYL-4-tert-HEXYLPHENOL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Compounds and Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of volatile and semi-volatile organic compounds, including alkylphenols. nih.goveeer.org The separation in GC is based on the compound's boiling point and affinity for the stationary phase within the capillary column. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For the analysis of phenolic compounds, which can be polar, derivatization is often employed to increase their volatility and improve their chromatographic behavior. eeer.orguib.noresearchgate.net A common approach involves converting the hydroxyl group of the phenol (B47542) to a less polar ether or ester derivative. uib.noresearchgate.net For instance, methylation or the formation of pentafluorobenzoate derivatives significantly enhances the sensitivity and selectivity of the analysis, especially when using negative chemical ionization (NCI) mass spectrometry. uib.noresearchgate.net

The choice of the GC column is also critical. A common choice is a non-polar or medium-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or VF-5ms), which provides good separation for a wide range of alkylphenols. lcms.czoup.com The oven temperature program is carefully optimized to ensure the efficient separation of isomers and other related compounds. eeer.orglcms.czmdpi.com

Table 1: Example GC-MS Parameters for Alkylphenol Analysis

| Parameter | Typical Setting | Reference |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | lcms.cz |

| Carrier Gas | Helium | lcms.cz |

| Injection Mode | Splitless | eeer.orglcms.cz |

| Inlet Temperature | 250-280 °C | lcms.cz |

| Oven Program | Initial temp 60-70°C, ramped to 280-325°C | eeer.orglcms.czmdpi.com |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | uib.noresearchgate.netmdpi.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | lcms.czmdpi.com |

High-Performance Liquid Chromatography (HPLC) with various detectors

High-performance liquid chromatography (HPLC) can also be used for the analysis of alkylphenols, often coupled with detectors other than mass spectrometry, such as diode array detectors (DAD) or fluorescence detectors (FLD). researchgate.netnih.govmdpi.com While not as selective or sensitive as MS detection, these methods can be effective for routine monitoring and in situations where MS instrumentation is not available.

HPLC with a fluorescence detector is particularly sensitive for phenolic compounds, as they often exhibit natural fluorescence. researchgate.netnih.gov The selection of appropriate excitation and emission wavelengths is critical for achieving optimal sensitivity and selectivity. researchgate.netnih.gov HPLC with a DAD allows for the simultaneous acquisition of UV-visible spectra, which can aid in peak identification and purity assessment. mdpi.com The separation is typically achieved using a reversed-phase C18 or C8 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. researchgate.netmdpi.com

Sample Preparation and Preconcentration Strategies (e.g., Solid Phase Extraction (SPE), Magnetic Solid-Phase Extraction (MSPE))

Due to the often low concentrations of this compound in complex matrices, a sample preparation step is essential to isolate and preconcentrate the analyte before instrumental analysis. Solid-phase extraction (SPE) is the most widely employed technique for this purpose. nih.goveeer.orgresearchgate.netmdpi.comnih.govchrom-china.comdphen1.commdpi.comkoreascience.krprimescholars.comresearchgate.netresearchgate.netresearchgate.netacs.org

In SPE, the sample is passed through a cartridge containing a solid sorbent material. The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated extract. mdpi.comkoreascience.kr For alkylphenols, C18 (octadecyl-bonded silica) is a commonly used sorbent due to its hydrophobic nature, which effectively retains these nonpolar compounds. chrom-china.commdpi.com Other sorbents, such as polymeric phases (e.g., polystyrene-divinylbenzene), have also been successfully used. nih.govnih.gov

Magnetic solid-phase extraction (MSPE) is a variation of SPE that utilizes magnetic nanoparticles as the sorbent. primescholars.com This approach simplifies the extraction process as the sorbent can be easily separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. primescholars.com

Derivatization Techniques for Enhanced Detection (e.g., methylation, pentafluorobenzoate derivatives)

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for GC-based analysis. researchgate.net For phenolic compounds like this compound, derivatization of the polar hydroxyl group is often necessary to increase volatility and thermal stability, and to enhance detection sensitivity. eeer.orguib.no

Common derivatization strategies for alkylphenols include:

Methylation: This involves the conversion of the phenolic hydroxyl group to a methyl ether using a methylating agent. nih.govresearchgate.net

Pentafluorobenzoyl (PFB) Derivatization: Reaction with pentafluorobenzoyl chloride or bromide converts the phenol to its PFB ester. uib.noresearchgate.netacs.org These derivatives are highly electronegative, making them particularly suitable for highly sensitive detection by GC with electron capture detection (ECD) or NCI-MS. uib.noresearchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives. asm.org

Acetylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters. oup.comresearchgate.net

These derivatization reactions can be performed either in solution prior to injection or directly on the SPE cartridge in a process known as on-column derivatization. researchgate.netacs.org

Method Validation and Performance Characteristics (e.g., detection limits, quantification limits, recoveries)

To ensure the reliability and accuracy of analytical results, the developed methods must be rigorously validated. nih.govresearchgate.netoup.comdphen1.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. dphen1.com This is typically assessed by constructing a calibration curve and determining the coefficient of determination (R²), which should ideally be close to 1. dphen1.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. nih.govmdpi.comdphen1.com These are crucial for determining the method's sensitivity.

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage of the spiked amount that is recovered by the analytical method is calculated. nih.govresearchgate.netdphen1.com Recoveries are typically expected to be within a certain range (e.g., 80-120%). dphen1.com

Precision: The precision of a method describes the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.comdphen1.com

Table 3: Typical Method Performance Characteristics for Alkylphenol Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | dphen1.com |

| LOD | ng/L to µg/L range | nih.govmdpi.comdphen1.com |

| LOQ | ng/L to µg/L range | eeer.orgmdpi.com |

| Recovery | 70-120% | nih.govresearchgate.netdphen1.com |

| Precision (RSD) | < 15-20% | mdpi.comdphen1.com |

Environmental Behavior, Fate, and Degradation Pathways of 2 Methyl 4 Tert Hexylphenol and Alkylphenol Analogues

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For alkylphenols, the primary abiotic degradation mechanisms are photolysis and, to a lesser extent, hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In the environment, this process is particularly relevant in the upper layers of water bodies and in the atmosphere.

Aquatic Environments: The photolytic degradation of alkylphenols can be influenced by various factors, including the presence of sensitizing substances. For instance, humic substances, which are naturally present in water, can act as sensitizers and accelerate the photodegradation of compounds like 4-ethylphenol (B45693), 4-methylphenol, and 4-tert-butylphenol (B1678320). unito.it In the absence of a catalyst like TiO2, the degradation of 4-ethylphenol was observed to be around 36% after two hours of irradiation in the presence of the surfactant Brij 35, which suggests that other components in the water can facilitate photolysis. unito.it Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), have been shown to be effective in degrading alkylphenols, with the potential for complete mineralization. researchgate.net

Atmospheric Environments: In the atmosphere, alkylphenols can react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life of p-(1,1,3,3-tetramethylbutyl)phenol, an isomer of octylphenol (B599344), is about 9 hours, based on its reaction with hydroxyl radicals. nih.gov This indicates a relatively rapid degradation in the gas phase. For 4-tert-pentylphenol, the calculated atmospheric half-life is also approximately 9.2 hours. service.gov.uk

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many alkylphenols, hydrolysis is not a significant degradation pathway.

Based on the chemical structure of 4-tert-octylphenol (B29142) and its observed stability in laboratory settings, hydrolysis is considered a negligible removal process in aquatic environments. oekotoxzentrum.ch Similarly, for 4-tert-pentylphenol, no significant abiotic degradation mechanisms in water, including hydrolysis, are expected to occur due to its chemical structure. service.gov.uk This stability suggests that other degradation processes, such as biodegradation and photolysis, are more critical in determining the environmental fate of these compounds.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of alkylphenols from the environment. Various bacterial and fungal strains have been identified that can degrade these compounds through different metabolic pathways.

The microbial degradation of alkylphenols can proceed through several pathways, often depending on the structure of the alkyl chain and the specific microorganisms involved. nih.govresearchgate.net

Hydroxylation and Ring Cleavage: A common initial step is the hydroxylation of the aromatic ring. For instance, the degradation of 4-tert-butylphenol by Sphingobium fuliginis strain TIK-1 begins with hydroxylation to form 4-tert-butylcatechol. asm.orgasm.org This is then followed by a meta-cleavage pathway, where the aromatic ring is opened. asm.orgasm.org Similarly, Pseudomonas sp. strain MS-1 degrades 2-sec-butylphenol (B1202637) via hydroxylation to 3-sec-butylcatechol, which then undergoes meta-cleavage. nih.gov The β-ketoadipate pathway, which involves ortho-cleavage of the aromatic ring, is another important degradation route for aromatic compounds in bacteria like Pseudomonas. rsc.org

Alkyl Chain Oxidation: In addition to aromatic ring cleavage, the oxidation of the alkyl side chain is another degradation mechanism. This pathway has been observed in the degradation of 4-tert-octylphenol by the yeast Candida rugopelliculosa RRKY5. nih.gov Fungi, in particular, may preferentially use alkyl chain oxidation as a means of eliminating long-chain branched alkylphenols. nih.gov

Ipso-Substitution: An unusual degradation mechanism known as ipso-substitution has been reported for the degradation of nonylphenol by sphingomonads. nih.gov This pathway involves the substitution and removal of the branched alkyl group from the aromatic ring, leading to the formation of hydroquinone. scispace.com

A diverse range of microorganisms capable of degrading alkylphenols have been isolated from various environments, including activated sludge, soil, and freshwater sediments. researchgate.netnih.govnih.gov

Pseudomonas Genus: Several species of Pseudomonas are known to degrade alkylphenols. researchgate.netrsc.orgscispace.commicrobiologyresearch.org For example, Pseudomonas sp. strain KL28 can degrade a variety of 4-n-alkylphenols. microbiologyresearch.org Pseudomonas sp. strain MS-1 was isolated for its ability to utilize 2-sec-butylphenol as its sole carbon and energy source. nih.gov

Sphingomonas and Related Genera: Bacteria from the Sphingomonas genus and related genera are frequently identified as degraders of long-chain alkylphenols like nonylphenol. nih.govresearchgate.net Sphingobium fuliginis strain TIK-1, for instance, can utilize 4-tert-butylphenol. asm.orgasm.org

Fungal Strains: Fungi also play a role in the degradation of alkylphenols. The yeast Candida rugopelliculosa RRKY5 has been shown to degrade 4-tert-octylphenol. nih.gov The ascomycetous fungus Thielavia sp. HJ22 can remove nonylphenol and 4-tert-octylphenol, with laccase and cytochrome P450 monooxygenase being implicated in the degradation process. researchgate.net

The following table summarizes some of the microbial strains involved in the degradation of alkylphenols.

Identifying the intermediate and final products of biodegradation is essential for understanding the degradation pathways and assessing the potential for the formation of more toxic byproducts.

Catechols and Ring Cleavage Products: As mentioned, catechols are common intermediates formed through the hydroxylation of the phenolic ring. For example, the degradation of 4-tert-butylphenol by Sphingobium fuliginis TIK-1 produces 4-tert-butylcatechol. asm.orgasm.org The subsequent meta-cleavage of this catechol leads to the formation of other products. In the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, 3-sec-butylcatechol and 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid were identified as metabolites. nih.gov

Alkyl Chain-Derived Products: The oxidation of the alkyl side chain can lead to the formation of various intermediates. During the degradation of a range of 4-alkylphenols by Sphingobium fuliginis TIK-1, methyl alkyl ketones that retained the structure of the original alkyl side chain were detected. asm.org The degradation of 4-tert-octylphenol by the yeast Candida rugopelliculosa RRKY5 was found to proceed through both branched alkyl side chain and aromatic ring cleavage pathways, resulting in a variety of metabolites. nih.gov

Products of Ethoxylate Degradation: For alkylphenol ethoxylates, biodegradation often involves the shortening of the ethoxylate chain. The degradation of nonylphenol ethoxylates by Pseudomonas sp. strain TR01 resulted in the accumulation of nonylphenol ethoxylate with two ethylene (B1197577) oxide units and the formation of [(nonylphenoxy)ethoxy]acetic acid. nih.gov

The following table provides examples of metabolic intermediates and end products from the degradation of alkylphenols.

Environmental Persistence and Dissipation in Sediments and Water Bodies

The environmental persistence of alkylphenols is largely dictated by their biodegradability. While some alkylphenol ethoxylates are readily biodegradable, their degradation can lead to the formation of more persistent alkylphenol metabolites, such as nonylphenol (NP) and octylphenol (OP). aku.edu.trservice.gov.uk These degradation products are generally more stable and can accumulate in environmental compartments. aku.edu.tr

In Water:

Hydrolysis and photolysis are generally considered negligible removal processes for many alkylphenols, like 4-tert-octylphenol, in the aquatic environment. service.gov.ukoekotoxzentrum.ch Biodegradation is the primary pathway for their removal. europa.eu However, the rate of biodegradation can be influenced by factors such as temperature and the presence of acclimated microbial populations. pan.pl For instance, ultimate biodegradation half-lives for some alkylphenol ethoxylates and their metabolites have been reported to range from one to four weeks under various environmental conditions. nih.gov Photolytic degradation, influenced by light intensity and pH, can also contribute to the removal of some alkylphenols from aqueous solutions. pwr.edu.pl

In Sediments:

Due to their physicochemical properties, including low water solubility and a tendency to bind to organic matter, alkylphenols often accumulate in sediments. pwr.edu.plmdpi.com Sediments can contain significantly higher concentrations of these compounds compared to the overlying surface water. pwr.edu.pl Degradation in sediments can be slow, particularly under anaerobic (oxygen-deficient) conditions where some alkylphenols are not readily biodegradable. pwr.edu.pl However, the presence of certain plants, like Phragmites australis, and their associated rhizosphere bacteria can accelerate the degradation of alkylphenols in sediments by creating more oxygenated conditions and providing additional carbon sources for microbial activity. nih.gov

The table below summarizes the concentrations of some alkylphenol analogues found in river sediments.

| Substance | Concentration Range in River Elbe Catchment Sediments (ng/g dry weight) | Reference |

|---|---|---|

| Butylphenol | 19–93 | service.gov.uk |

| Pentylphenol | 17–96 | service.gov.uk |

| 4-tert-Octylphenol | 21–116 | service.gov.uk |

| Nonylphenol | 367–1378 | service.gov.uk |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of chemicals in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Alkylphenols are generally characterized by a high bioconcentration factor, indicating a tendency to accumulate in aquatic organisms. nih.gov

The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (log Kow), is a key factor in its bioaccumulation potential. For instance, 4-tert-octylphenol has a log Kow of 4.12, which suggests a moderate potential for bioaccumulation in aquatic life. service.gov.uk This is supported by measured BCF values. service.gov.uk

Studies have shown that alkylphenols can accumulate in various tissues of fish, with the highest concentrations often found in fatty tissues. pan.pl For example, 4-tert-octylphenol has been shown to accumulate in the muscle, ovary, and testis of the rudd (Scardinius erythrophthalmus). nih.gov However, depuration studies, where exposed fish are placed in clean water, have indicated that these residues can be eliminated from tissues over time. nih.gov

The table below presents bioconcentration factors for various alkylphenols in fish.

| Substance | Bioconcentration Factor (BCF) in Fish | Reference |

|---|---|---|

| Butyl- to Heptylphenol | 118 to 578 | regulations.gov |

| Nonylphenol (whole fish) | 280 to 1,300 | pan.pl |

| 4-tert-Octylphenol (killifish, whole body) | 261 ± 62 | oekotoxzentrum.ch |

| 4-tert-Octylphenol (rudd, muscle) | 24 | nih.gov |

| 4-tert-Octylphenol (rudd, ovary) | 85 | nih.gov |

| 4-tert-Octylphenol (rudd, testis) | 169 | nih.gov |

Environmental Ecotoxicological Studies and Mechanisms of Interaction in Aquatic Ecosystems

Effects on Aquatic Organisms and Wildlife (General Ecological Impact)

A thorough review of scientific databases reveals no specific studies detailing the ecotoxicological effects of 2-METHYL-4-tert-HEXYLPHENOL on aquatic organisms or wildlife.

For other related alkylphenols, research in this area typically involves laboratory and field studies to determine the compound's toxicity to a range of species that represent different trophic levels of an aquatic ecosystem. Standardized tests are often used to measure acute toxicity (short-term, high-concentration exposure) and chronic toxicity (long-term, low-concentration exposure). Key endpoints that would be investigated include:

Fish: Lethality (LC50 values), effects on growth, development, and reproductive success.

Invertebrates: Effects on survival, growth, and reproduction in species like Daphnia magna (water flea).

Algae: Inhibition of growth, which can impact the base of the aquatic food web.

Without such studies for this compound, its general ecological impact remains uncharacterized.

Endocrine-Disrupting Properties in Environmental Contexts (Mechanistic Studies)

There are no specific mechanistic studies available in the public domain that investigate the endocrine-disrupting properties of this compound.

Alkylphenols as a class are known to be of concern for their potential to interfere with the endocrine systems of wildlife. aku.edu.trpanda.orgnih.gov Mechanistic studies for these compounds typically focus on:

Receptor Binding Assays: In vitro tests to determine if the chemical can bind to hormone receptors, such as the estrogen receptor.

Gene Expression Analysis: Investigating whether exposure to the chemical alters the expression of genes that are regulated by hormones.

In Vivo Studies: Exposing organisms, such as fish, to the chemical and observing effects indicative of endocrine disruption, like the development of intersex characteristics (testis-ova) or altered levels of circulating hormones. aku.edu.tr

The potential for this compound to act as an endocrine disruptor has not been scientifically evaluated.

Assessment of Environmental Risk and Predictive Models for Ecological Receptors

No formal environmental risk assessment or specific predictive modeling for the ecological receptors of this compound has been published.

An environmental risk assessment for a chemical compound involves several steps. It compares the concentration of the substance found in the environment (Predicted Environmental Concentration, PEC) with the concentration that is determined to have no adverse effects on aquatic organisms (Predicted No-Effect Concentration, PNEC).

Exposure Assessment: This would involve measuring concentrations of this compound in surface waters, sediments, and aquatic life, or modeling its likely distribution in the environment.

Effects Assessment: The PNEC is derived from the ecotoxicity data (as described in section 6.1).

Risk Characterization: The ratio of PEC to PNEC is calculated. A ratio greater than one suggests a potential risk to the aquatic environment.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are often used when experimental data is lacking. These models estimate a chemical's toxicity based on its molecular structure and the known toxicity of similar compounds. nih.govservice.gov.uk While general QSAR models exist for phenols, a specific, validated prediction for this compound is not available in the reviewed literature.

Computational and Theoretical Chemistry Studies on Alkylphenols

Computational and theoretical chemistry provide powerful tools for understanding the molecular-level behavior of alkylphenols, including 2-METHYL-4-tert-HEXYLPHENOL. These methods offer insights into molecular structure, thermochemistry, reaction mechanisms, and intermolecular forces, complementing experimental findings.

Synthesis and Investigation of Functional Derivatives of Alkylphenols for Targeted Research

Alkylated Phenols as Precursors for Complex Molecules (e.g., UV light absorbers)

Alkylated phenols, including 2-methyl-4-tert-hexylphenol and its analogues, are fundamental precursors in the synthesis of more complex, high-performance molecules, most notably ultraviolet (UV) light absorbers. These UV absorbers are critical additives in plastics, coatings, and cosmetics to prevent degradation from exposure to light. nih.govmpi.eu The synthesis of these complex molecules typically begins with the Friedel-Crafts alkylation of a simpler phenol (B47542), such as o-cresol (B1677501) or p-cresol, to introduce bulky alkyl groups onto the aromatic ring. mdpi.commdpi.com

The resulting hindered phenol is a key intermediate. For instance, 2-tert-butyl-4-methylphenol (B42202) serves as a precursor for the production of the photostabilizer UV-326. google.com Similarly, 2-cumyl-4-tert-octylphenol is a crucial intermediate in the synthesis of the high-performance benzotriazole (B28993) UV absorber UV-928. google.com

The general pathway to convert these alkylated phenol precursors into benzotriazole UV absorbers involves a multi-step process. This process typically includes the coupling of the alkylated phenol with a diazonium salt of an o-nitroaniline derivative, followed by a reduction reaction that closes the ring to form the characteristic benzotriazole structure. google.com This molecular architecture is highly effective at absorbing harmful UV radiation and dissipating it as harmless thermal energy. mpi.eu

The table below illustrates the role of specific alkylated phenols as precursors for commercially significant UV absorbers.

| Precursor Compound | Synthesized UV Absorber |

| 2-tert-butyl-4-methylphenol | UV-326 (a benzotriazole UV absorber) google.com |

| 2-cumyl-4-tert-octylphenol | UV-928 (a benzotriazole UV absorber) google.com |

| 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | UV 328 (a benzotriazole UV absorber) nih.gov |

Structure-Activity Relationship Studies for Modified Alkylphenols

The functionality of alkylated phenols, particularly as antioxidants, is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure affect the compound's activity. For phenolic antioxidants, the primary mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. researchgate.netmdpi.com The efficiency of this process is governed by several structural factors.

Five key factors influence the antioxidant activities of phenolic compounds: the stability of the phenoxy radical formed after hydrogen donation, the number of hydrogen atoms the molecule can provide, the rate of hydrogen donation, the ease with which the phenoxy radical can combine with other radicals, and whether new antioxidants can be formed from the initial molecule. researchgate.net

The relationship between chemical structure and antioxidant activity is complex, but key principles have been established through quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These studies highlight the importance of parameters such as the O-H bond dissociation enthalpy (BDE) and the ionization potential (IP). researchgate.net

The following table summarizes the key structural features and their impact on the activity of phenolic compounds.

| Structural Feature | Effect on Activity (Primarily Antioxidant) |

| Electron-Donating Groups (e.g., alkyl groups) | Increase electron density on the ring, weakening the O-H bond. This can lower the bond dissociation energy (BDE) and facilitate hydrogen donation. nih.gov |

| Steric Hindrance (bulky groups at ortho position) | Bulky groups, such as tert-butyl or tert-hexyl, near the hydroxyl group can sterically hinder the -OH group, increasing the stability of the resulting phenoxy radical and preventing it from participating in unwanted side reactions. researchgate.net |

| Number and Position of Hydroxyl Groups | The antioxidant activity generally increases with the number of hydroxyl groups. Their relative positions can allow for intramolecular hydrogen bonding, which further stabilizes the phenoxy radical. nih.govnih.gov |

| Conjugated Aromatic System | The aromatic ring allows for the delocalization and stabilization of the unpaired electron on the phenoxy radical through resonance, which is a fundamental feature of their antioxidant capacity. mdpi.comnih.gov |

Novel Polymeric Materials and Composites Incorporating Alkylphenol Moieties

The unique properties of alkylated phenols make them valuable components in the development of novel polymeric materials and composites. They can be incorporated either as monomers to form the polymer backbone or as functional additives that impart specific characteristics, such as thermal stability and resistance to oxidation.

One significant application is in the creation of phenolic resins. Phenol aralkylation polymers can be synthesized using alkylated phenolic monomers like p-t-butyl phenol and p-octyl phenol. google.com These thermoplastic resins are noted for their compatibility with synthetic rubbers and are used to enhance tackiness in rubber compounds for tire construction and mechanical goods. polyolsandpolymers.net Alkyl phenol resins are also employed in adhesives, coatings, and composite materials, where they act as excellent binders and provide high strength, durability, and chemical resistance. chembroad.com

Furthermore, phenolic moieties can be integrated into polymer chains to create materials with built-in antioxidant properties. Enzyme-catalyzed polymerization of substituted phenols offers an environmentally friendly route to synthesize polymeric phenols. nih.gov These antioxidant polymers have advantages over small-molecule additives as they are less volatile and less prone to migrating out of the material. Hindered phenols have also been copolymerized with polyolefins to this end. nih.gov Additionally, oligomeric and polymeric light stabilizers can be prepared from precursors like p-cresol, demonstrating another route to functional polymers derived from alkylated phenols. kyoto-u.ac.jp

The table below outlines different approaches for incorporating alkylphenol moieties into polymeric materials.

| Method of Incorporation | Type of Polymeric Material | Role of Alkylphenol Moiety |

| As a Monomer | Phenol Aralkylation Polymers / Phenolic Resins google.compolyolsandpolymers.net | Forms the polymer backbone, providing structural integrity, adhesion, and compatibility with other materials. |

| Enzymatic Polymerization | Poly(phenols) nih.gov | Creates polymers with inherent and non-migrating antioxidant functionality. |

| As a Co-Monomer | Polymeric Light Stabilizers, Co-polymers kyoto-u.ac.jp | Integrated into the polymer chain to provide built-in resistance to photodegradation. |

| As a Functional Additive | Rubber Composites, Adhesives polyolsandpolymers.net | Blended into a polymer matrix to act as a tackifier, stabilizer, or antioxidant. |

Future Research Directions and Methodological Advancements for 2 Methyl 4 Tert Hexylphenol Studies

Development of More Selective and Sensitive Analytical Techniques

While analytical methods exist for a range of alkylphenols, specific techniques optimized for 2-methyl-4-tert-hexylphenol are not well-established. Future research should focus on creating and validating methods that can selectively detect and quantify this compound at environmentally relevant concentrations, even in complex matrices like sediment, wastewater, and biological tissues.

Current analytical approaches for similar compounds, such as C4-C9 alkylphenols, often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These techniques offer a strong foundation for developing methods for this compound. A key area for development is the synthesis of isotopically labeled internal standards, which are crucial for accurate quantification but are often unavailable for specific branched alkylphenols. sigmaaldrich.com

Furthermore, pre-column derivatization, for instance with dansyl chloride, has been shown to improve the sensitivity and selectivity of LC-MS/MS analysis for other alkylphenols and could be a valuable strategy for this compound. mendelnet.cz Research should also explore advancements in sample preparation, moving towards greener, simpler, and faster extraction methods to replace conventional techniques. nih.gov

Table 1: Potential Analytical Methods for Future Development

| Technique | Potential Advantages for this compound Analysis | Key Research & Development Areas |

|---|---|---|

| GC-MS/MS | High selectivity and sensitivity, especially in selected reaction monitoring (SRM) mode. thermofisher.com | Optimization of PTV injection; Development of specific SRM transitions. |

| LC-MS/MS | Increased use for alkylphenol analysis; suitability for less volatile compounds. nih.gov | Investigation of derivatization agents to enhance ionization; Synthesis of labeled internal standards. sigmaaldrich.commendelnet.cz |

| SPE-HPLC | Effective for sample pre-concentration from aqueous matrices. | Development of selective sorbents for solid-phase extraction (SPE). |

Elucidation of Novel Biodegradation Pathways in Diverse Environmental Compartments

The environmental fate of this compound is largely unknown. Understanding its biodegradation is essential for assessing its persistence and potential for bioaccumulation. Research on other phenols and alkylphenols indicates that microbial degradation is a primary removal mechanism in the environment. nih.govresearchgate.net

Typically, the aerobic biodegradation of phenolic compounds begins with the enzymatic conversion to a catechol intermediate. researchgate.net Following this initial step, the aromatic ring is cleaved via either an ortho- or meta-cleavage pathway, catalyzed by specific dioxygenase enzymes. nih.govnih.gov The resulting intermediates are then further metabolized and can eventually be mineralized. nih.gov

Future research must investigate whether this compound follows these established pathways or if its specific substitution pattern (a methyl group and a tertiary hexyl group) leads to novel or stalled degradation routes. Studies should aim to isolate microorganisms capable of using this compound as a carbon source from various environmental compartments (e.g., industrial wastewater, river sediments) and identify the specific enzymes and metabolic intermediates involved. This would provide crucial data for environmental risk assessments.

Table 2: Generalized Aerobic Biodegradation Pathway for Phenolic Compounds

| Step | Description | Key Enzymes | Relevance to this compound |

|---|---|---|---|

| 1. Initial Hydroxylation | The phenolic ring is hydroxylated to form a catechol derivative. researchgate.net | Phenol (B47542) Hydroxylase (a monooxygenase) | To be investigated: Does the position of the alkyl groups hinder this enzymatic step? |

| 2. Ring Cleavage | The aromatic ring of the catechol intermediate is opened. | Catechol 1,2-dioxygenase (ortho-cleavage) or Catechol 2,3-dioxygenase (meta-cleavage). researchgate.net | To be determined: Which pathway, if any, is utilized for the degradation of the substituted catechol? |

| 3. Further Metabolism | The ring-cleavage products are converted into intermediates of central metabolism (e.g., Krebs cycle). researchgate.net | Various hydrolases, dehydrogenases, etc. | To be confirmed: Can microorganisms fully metabolize the resulting aliphatic acids? |

Advanced Computational Modeling for Predicting Environmental Fate and Reactivity

Computational chemistry offers powerful tools for predicting the environmental behavior of chemicals, but specific models for this compound are currently lacking. Developing these models would provide valuable insights into its partitioning, persistence, and potential for transformation, guiding experimental studies and risk assessment.

Future research should focus on applying methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) to this compound. These approaches have been used to study other environmental contaminants and can predict properties such as:

Adsorption behavior: Modeling interactions with soil organic matter and sediment to predict environmental partitioning.

Chemical reactivity: Estimating reaction rates with atmospheric oxidants (e.g., hydroxyl radicals) to determine atmospheric lifetime.

Bioaccumulation potential: Calculating properties like the octanol-water partition coefficient (Log Kow) to predict accumulation in organisms.

These predictive models can help prioritize research needs and fill data gaps where experimental information is unavailable.

Exploration of Sustainable Synthesis Routes

The conventional synthesis of alkylphenols often involves Friedel-Crafts alkylation, which can rely on stoichiometric amounts of Lewis acids and harsh reaction conditions, generating significant waste. researchgate.net A key area for future research is the development of "green" and sustainable synthesis routes for this compound.

Exploration should focus on several promising areas:

Heterogeneous Catalysis: Employing solid acid catalysts (e.g., zeolites) that can be easily recovered and reused, minimizing waste and simplifying product purification.

Alternative Alkylating Agents: Investigating the use of less hazardous alkylating agents. For example, research has shown the use of methanol or organic carbonates as greener alternatives to alkyl halides for other phenolic alkylations. rsc.org

Bio-based Feedstocks: Exploring pathways that utilize renewable starting materials. Lignin, a natural phenolic polymer, is a promising feedstock for producing a variety of phenol derivatives, and research into its selective depolymerization and functionalization could lead to sustainable production methods. rsc.orguobasrah.edu.iqresearchgate.net

The goal is to design synthetic processes with high atom economy, reduced energy consumption, and minimal environmental impact, aligning with the principles of green chemistry. uobasrah.edu.iq

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Catechol |

Q & A

Basic Question: How can researchers design a robust synthesis protocol for 2-methyl-4-tert-hexylphenol in laboratory settings?

Methodological Answer:

To synthesize this compound, focus on:

- Friedel-Crafts alkylation : Optimize reaction conditions (e.g., tert-hexyl chloride as an alkylating agent, AlCl₃ as a catalyst) to achieve regioselective substitution at the phenolic ring’s para-position .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate isomers. Confirm purity via HPLC (C18 column, UV detection at 280 nm) .

- Yield optimization : Monitor reaction kinetics via GC-MS to identify side products (e.g., ortho-substituted byproducts) and adjust stoichiometry or temperature accordingly .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural elucidation : Combine NMR (¹H/¹³C) to confirm substitution patterns and tert-hexyl chain conformation. Compare chemical shifts with density functional theory (DFT)-predicted spectra for validation .

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures and phase transitions .

- Solubility profiling : Use shake-flask methods in solvents like ethanol, DMSO, and hexane to establish partition coefficients (logP) .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the biological or environmental effects of this compound derivatives?

Methodological Answer:

- Systematic SAR : Synthesize analogs with modified alkyl chain lengths (e.g., tert-pentyl, tert-heptyl) and assess their antibacterial activity via MIC assays against E. coli and S. aureus. Correlate chain length with membrane disruption efficiency .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with estrogen receptors or microbial enzymes, validating results with in vitro assays .

- Toxicity thresholds : Compare EC₅₀ values (e.g., Daphnia magna acute toxicity) across derivatives to identify structural motifs linked to ecotoxicological risks .

Advanced Question: What methodologies resolve contradictions in environmental fate data (e.g., biodegradability vs. persistence) for this compound?

Methodological Answer:

- Data triangulation : Cross-reference OECD 301B (ready biodegradability) and OECD 307 (soil degradation) studies. Address discrepancies by testing under varying pH/temperature conditions .

- Metabolite tracking : Use LC-HRMS to identify stable degradation products (e.g., hydroxylated derivatives) and assess their ecotoxicity .

- Model validation : Apply quantitative structure-property relationship (QSPR) models to predict half-lives in water/soil, comparing predictions with experimental data .

Advanced Question: How should researchers assess the compound’s potential for bioaccumulation in aquatic ecosystems?

Methodological Answer:

- Bioconcentration factor (BCF) testing : Conduct flow-through systems with zebrafish (OECD 305), measuring tissue concentrations via GC-MS after 28-day exposure .

- Trophic transfer studies : Use microcosms to track this compound accumulation in algae (Chlorella vulgaris) → daphnia → fish food chains .

- Lipid normalization : Adjust BCF values based on lipid content of test organisms to account for partitioning biases .

Basic Question: What strategies ensure reproducibility in toxicity assays for this compound?

Methodological Answer:

- Standardized protocols : Follow OECD 202 (Daphnia immobilization) and OECD 203 (fish acute toxicity) guidelines, including control groups and solvent-blank corrections .

- Inter-laboratory validation : Share batches of the compound with collaborating labs to compare LC₅₀/EC₅₀ values and identify procedural variability .

- Data reporting : Document purity (>98%), solvent residues, and storage conditions (e.g., −20°C under argon) to minimize batch-to-batch variability .

Advanced Question: How can researchers investigate the compound’s interaction with human metabolic enzymes?

Methodological Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use UPLC-QTOF to identify phase I metabolites (e.g., hydroxylation, demethylation) .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Calculate IC₅₀ values to assess inhibition potency .

- In silico predictions : Apply ADMET Predictor™ or SwissADME to simulate first-pass metabolism and prioritize in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.